(R)-1-(Furan-2-yl)ethane-1,2-diol structure and properties
(R)-1-(Furan-2-yl)ethane-1,2-diol structure and properties
An In-depth Technical Guide to (R)-1-(Furan-2-yl)ethane-1,2-diol
Introduction: A Versatile Chiral Building Block
(R)-1-(Furan-2-yl)ethane-1,2-diol is a chiral synthon of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure uniquely combines a five-membered aromatic furan ring, a privileged scaffold in numerous pharmacologically active compounds, with a stereodefined vicinal diol.[1][2] This arrangement provides a versatile platform for constructing complex molecular architectures with precise stereochemical control. The furan moiety offers a rich landscape for chemical transformations, while the chiral diol functionality is pivotal for asymmetric synthesis and as a precursor to biologically active molecules.[3][4][5] This guide provides an in-depth analysis of the structure, properties, synthesis, and applications of (R)-1-(Furan-2-yl)ethane-1,2-diol, designed for professionals engaged in drug discovery and advanced chemical synthesis.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. This section delineates the structural and physical properties of (R)-1-(Furan-2-yl)ethane-1,2-diol.
Structural Characteristics and Identification
The molecule consists of a furan ring substituted at the 2-position with an ethane-1,2-diol group. The stereogenic center is located at the carbon atom adjacent to the furan ring (C1 of the ethane chain), possessing the (R)-configuration.[6]
Table 1: Identification Parameters
| Parameter | Value | Reference |
|---|---|---|
| IUPAC Name | (1R)-1-(furan-2-yl)ethane-1,2-diol | [6] |
| CAS Number | 14086-08-9 | [6] |
| Molecular Formula | C₆H₈O₃ | [6] |
| Molecular Weight | 128.13 g/mol | [6] |
| Canonical SMILES | C1=COC(=C1)C(CO)O | [6][7] |
| Isomeric SMILES | C1=COC(=C1)O | [6] |
| InChI Key | YOSOKWRRCVPEJS-RXMQYKEDSA-N |[6] |
Stereochemistry: The Key to Functionality
The (R)-stereochemistry is a critical feature, dictating the molecule's three-dimensional orientation.[6] This chirality is essential for its role in asymmetric synthesis, where it can direct the stereochemical outcome of subsequent reactions. In drug development, a specific enantiomer is often responsible for the desired pharmacological activity, while the other may be inactive or even cause adverse effects. Therefore, achieving high enantiomeric purity is paramount. Modern synthetic methods can produce (R)-1-(Furan-2-yl)ethane-1,2-diol with an enantiomeric excess (ee) of 99% or higher.[6]
Physicochemical Properties
While specific experimental data for this compound is not widely published, properties can be inferred from its structure and data from analogous compounds like ethane-1,2-diol.
Table 2: Physical and Chemical Properties
| Property | Value/Expected Behavior | Reference |
|---|---|---|
| Physical State | Expected to be a viscous liquid or low-melting solid. | Inferred |
| Solubility | Expected to be miscible with water, ethanol, acetone, and other polar solvents. Sparingly soluble in nonpolar solvents like hexane. | [8] |
| Boiling Point | Not specified. Expected to be high due to hydrogen bonding. | [6] |
| Melting Point | Not specified. | [6] |
| Optical Rotation | Expected to be optically active. |[6] |
Asymmetric Synthesis and Purification
The most reliable and widely adopted method for producing enantiomerically pure vicinal diols from olefins is the Sharpless Asymmetric Dihydroxylation (AD). This Nobel Prize-winning reaction provides a predictable and highly selective route to chiral diols.
The Sharpless Asymmetric Dihydroxylation Pathway
The synthesis of (R)-1-(Furan-2-yl)ethane-1,2-diol is achieved through the asymmetric dihydroxylation of 2-vinylfuran. The choice of the chiral ligand in the catalyst system dictates the stereochemical outcome.
-
Causality of Reagent Choice: To obtain the (R)-diol, the reaction utilizes AD-mix-β . This pre-packaged reagent mixture contains the chiral ligand (DHQD)₂PHAL, which creates a chiral pocket around the osmium tetroxide catalyst. This pocket preferentially accommodates one face of the prochiral 2-vinylfuran olefin, leading to the delivery of the hydroxyl groups to that specific face and resulting in the desired (R)-enantiomer with high enantioselectivity.[9][10] Conversely, using AD-mix-α, which contains the pseudoenantiomeric (DHQ)₂PHAL ligand, would yield the (S)-diol.
Caption: Synthetic workflow for (R)-1-(Furan-2-yl)ethane-1,2-diol.
Experimental Protocol: Synthesis via Sharpless AD
This protocol is a self-validating system, where successful execution yields a product with high optical purity, verifiable by chiral analysis.
Materials:
-
2-Vinylfuran
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of t-BuOH and H₂O (1:1 ratio, e.g., 50 mL each). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: To the cooled solvent, add AD-mix-β (1.4 g per 1 mmol of olefin) and methanesulfonamide (1.1 eq). Stir vigorously until both phases are clear and the mixture is homogeneous.
-
Substrate Addition: Add 2-vinylfuran (1.0 eq) to the reaction mixture. The causality here is slow addition to maintain the reaction temperature and ensure efficient mixing with the catalyst.
-
Reaction Monitoring: Stir the reaction vigorously at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting olefin. The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and allowing the mixture to warm to room temperature. Stir for an additional hour. The purpose of the sulfite is to reduce any remaining osmium species.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). The diol product is polar and will partition into the organic layer.
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure (R)-1-(Furan-2-yl)ethane-1,2-diol.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. The following spectroscopic signatures are characteristic of (R)-1-(Furan-2-yl)ethane-1,2-diol.
Table 3: Spectroscopic Data Interpretation
| Technique | Expected Observations | Rationale |
|---|---|---|
| ¹H NMR | δ (ppm): ~7.4 (m, 1H, furan H5), ~6.3 (m, 2H, furan H3, H4), ~4.8 (m, 1H, CH-OH), ~3.6-3.8 (m, 2H, CH₂-OH), 2.5-3.5 (broad s, 2H, -OH). | Chemical shifts are influenced by the aromatic furan ring and adjacent hydroxyl groups. The hydroxyl protons are often broad and may exchange with D₂O.[11] |
| ¹³C NMR | δ (ppm): ~155 (furan C2), ~142 (furan C5), ~110 (furan C4), ~106 (furan C3), ~72 (CH-OH), ~66 (CH₂-OH). | The furan carbons appear in the aromatic region, while the sp³ carbons of the diol appear in the aliphatic region.[12] |
| FT-IR | ν (cm⁻¹): 3400-3200 (broad, O-H stretch), ~3100 (C-H aromatic stretch), ~2900 (C-H aliphatic stretch), ~1500-1600 (C=C aromatic stretch), ~1000-1150 (C-O stretch). | The broad O-H band is characteristic of the hydrogen-bonded diol. Furan ring vibrations are also prominent.[13][14] |
| Mass Spec. | (EI/ESI): M⁺ at m/z 128. Expected fragments corresponding to loss of H₂O (m/z 110) and CH₂OH (m/z 97). | Provides confirmation of the molecular weight and fragmentation patterns consistent with the structure.[12] |
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
To validate the stereochemical purity, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a Daicel Chiralpak column (e.g., AD-H, OD-H).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified diol in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times.
-
Calculation: Calculate the enantiomeric excess using the peak areas of the (R)- and (S)-enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of (R)-1-(Furan-2-yl)ethane-1,2-diol stems from the distinct reactivity of its two functional domains: the furan ring and the chiral diol.
Reactivity Profile
-
Furan Ring: As an electron-rich aromatic heterocycle, the furan ring can participate in electrophilic aromatic substitution, act as a diene in Diels-Alder reactions, and undergo ring-opening under certain acidic conditions.[6][15] This allows for extensive functionalization to build molecular complexity.
-
Diol Moiety: The vicinal diol can undergo typical alcohol reactions such as esterification, etherification, and oxidation.[6] Crucially, it can be protected selectively or converted into other functional groups like epoxides or cyclic acetals, which are valuable transformations in multi-step synthesis.
Application as a Chiral Building Block
This diol is a powerful intermediate for synthesizing high-value, complex molecules. A prominent example is its use in the synthesis of the spiroketal core of the antifungal agent Papulacandin D.[3][5][16] The defined stereochemistry of the diol is transferred through the synthetic sequence to establish the correct stereocenters in the final target.
Caption: Logical relationships illustrating the utility of the title compound.
The furan ring is a bioisostere for phenyl rings and is found in numerous approved drugs, contributing to antibacterial, antifungal, anticancer, and anti-inflammatory activities.[2][17][18] By using (R)-1-(Furan-2-yl)ethane-1,2-diol, chemists can introduce this valuable pharmacophore into a molecule while simultaneously setting a key stereocenter, accelerating the drug discovery process.
Safety and Handling
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[19][20] Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[21] Avoid inhalation of vapors and contact with skin and eyes.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[22][23] Given the potential for furan rings to undergo oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[24]
-
Hazards: Furan itself is classified as extremely flammable, harmful if swallowed or inhaled, a suspected mutagen, and a potential carcinogen.[23][24] Ethane-1,2-diol is harmful if swallowed and may cause organ damage through prolonged exposure.[21] Therefore, the compound should be treated with caution as a potentially hazardous research chemical.
Conclusion and Future Outlook
(R)-1-(Furan-2-yl)ethane-1,2-diol stands out as a high-value chiral building block with significant potential in organic synthesis and medicinal chemistry. Its efficient and highly selective preparation via Sharpless Asymmetric Dihydroxylation makes it an accessible and reliable source of chirality. The combination of a reactive, pharmaceutically relevant furan ring with a versatile diol functionality ensures its continued application in the synthesis of complex natural products and novel therapeutic agents. Future research will likely expand its use in creating diverse molecular libraries for high-throughput screening and in the development of novel asymmetric catalysts and ligands.
References
-
Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D. Organic Letters - ACS Publications. [Link]
-
Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D. American Chemical Society. [Link]
-
1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol. PubChem. [Link]
-
Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. PubMed. [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
1-(2-Furyl)-1,2-ethanediol. PubChem. [Link]
-
ethane-1,2-diol. ChemBK. [Link]
-
Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity. ResearchGate. [Link]
-
meso-1,2-di(furan-2-yl)ethane-1,2-diol. Chemsrc. [Link]
-
Safety Data Sheet: Ethane-1,2-diol. Chemos GmbH & Co.KG. [Link]
-
¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Ahmad-Javed/033967d29255655325854656461993427f7178c1]([Link]
-
1,2-Bis(furan-2-yl)ethane-1,2-diol, meso. PubChem. [Link]
-
1-(Furan-2-yl)undecan-1-ol. Wikipedia. [Link]
-
1-(FURAN-2-YL)ETHAN-1-ONE. Matrix Fine Chemicals. [Link]
-
(+)-(1R,2R)-1,2-Diphenylethane-1,2-diol. FooDB. [Link]
-
1,2-Ethanediol, 1,2-di-2-furanyl-. SpectraBase. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. [Link]
-
Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. ScienceDirect. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-1-(Furan-2-yl)ethane-1,2-diol (14086-08-9) for sale [vulcanchem.com]
- 7. 1-(2-Furyl)-1,2-ethanediol | C6H8O3 | CID 566112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. psasir.upm.edu.my [psasir.upm.edu.my]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemicalbook.com [chemicalbook.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. chemos.de [chemos.de]
- 22. 4464-77-1|1,2-Di(furan-2-yl)ethane-1,2-diol|BLD Pharm [bldpharm.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. fishersci.com [fishersci.com]
